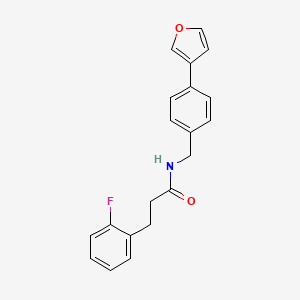

3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide

Description

3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2-fluorophenyl group at the 3-position and a benzyl group at the N-position. The benzyl group is further modified with a furan-3-yl moiety at the para position.

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2/c21-19-4-2-1-3-17(19)9-10-20(23)22-13-15-5-7-16(8-6-15)18-11-12-24-14-18/h1-8,11-12,14H,9-10,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNBRSIXAJFFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide typically involves the following steps:

Formation of the Amide Bond: The starting materials, 2-fluorophenylpropanoic acid and 4-(furan-3-yl)benzylamine, are reacted in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the reaction.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide is , with a molecular weight of approximately 337.39 g/mol. Its structure features a fluorinated phenyl group and a furan moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. Research indicates that derivatives of this compound may inhibit cell proliferation in various cancer types, including breast and prostate cancers.

- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways associated with cancer cell survival and proliferation.

Anti-inflammatory Effects

Compounds containing furan and fluorophenyl groups have been reported to exhibit anti-inflammatory activities. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases, where reducing inflammation can significantly improve patient outcomes.

- Research Findings : Studies have demonstrated that such compounds can downregulate pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of related compounds, researchers synthesized a series of amide derivatives similar to this compound. These derivatives were tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 1 to 5 µM, indicating potent activity against cancer cells compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of furan-containing compounds. The results indicated that these compounds could effectively inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The reduction in COX-2 levels correlated with decreased levels of inflammatory markers in vitro .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide involves its interaction with specific molecular targets and pathways. For instance:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It could modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway or the mitogen-activated protein kinase (MAPK) pathway, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide, derived from the provided evidence:

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties

- Fluorine, particularly at the 2-position (as in the target compound), may improve metabolic stability and modulate electronic effects on aromatic rings.

- Heterocyclic Moieties : Furan rings (2- or 3-position) contribute to π-π stacking interactions, while pyrazole () or piperidine () systems introduce conformational rigidity or basicity.

- Polar Functional Groups : Compounds with dioxopyrrolidinyl () or sulfanyl () groups exhibit higher polarity, influencing solubility and crystallization behavior (e.g., melting points ranging from 104°C to 170°C in ).

Biological Activity

3-(2-Fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its antibacterial, antifungal, and anticancer activities.

Synthesis

The compound can be synthesized through a reaction involving 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N'-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The resulting product is obtained as orange crystals with a yield of approximately 64% and a melting point of 225–226 °C .

Antibacterial Activity

Research indicates that derivatives of the compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 – 22.9 |

| Staphylococcus aureus | 5.64 – 77.38 |

| Enterococcus faecalis | 8.33 – 23.15 |

| Escherichia coli | 2.33 – 156.47 |

| Pseudomonas aeruginosa | 13.40 – 137.43 |

| Salmonella typhi | 11.29 – 77.38 |

The presence of electron-donating and electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial activity, indicating structure-activity relationships (SAR) that can guide further modifications for improved efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans and from 56.74 to 222.31 µM for F. oxysporum . These findings suggest a broad-spectrum antifungal potential that warrants further investigation.

Anticancer Activity

The anticancer properties of the compound have been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). Notably, some derivatives exhibited IC50 values as low as 1.88 μM against MCF-7 cells, indicating potent anticancer activity . The mechanism of action appears to involve cell cycle arrest and apoptosis induction in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in preclinical models:

- Xia et al. reported significant antitumor activity for pyrazole derivatives with IC50 values around 49.85 μM against A549 cells, illustrating the potential for structural modifications to enhance efficacy .

- Fan et al. demonstrated that specific derivatives could induce autophagy without apoptosis in NCIH460 cell lines, suggesting alternative pathways for therapeutic action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.